四氯合四氯锌酸4-氯-2-硝基苯重氮(2:1)

描述

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) is a chemical compound that belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and materials science. These compounds are of interest due to their unique reactivity and potential applications in creating complex molecular structures through various chemical reactions.

Synthesis Analysis

The synthesis of similar diazonium compounds often involves the reaction of aromatic amines with nitrous acid, followed by complexation with metal salts such as zinc chloride. For instance, the zinc/acid reduction of nitro functions in nickel(II) complexes yields corresponding diazonium tetrachlorozincate salts, indicating a method that could be adapted for synthesizing 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) (Curtis, Puschmann, & Robinson, 2009).

Molecular Structure Analysis

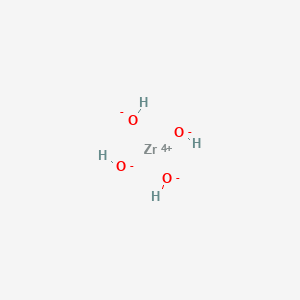

Molecular structure analysis of diazonium salts typically involves spectroscopic techniques and, in some cases, X-ray crystallography. These methods provide insights into the geometric parameters, bond lengths, and angles critical for understanding the stability and reactivity of the compound. For similar structures, studies have utilized NMR, FT-IR, and computational methods to elucidate the structural characteristics (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).

Chemical Reactions and Properties

Diazonium compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution and coupling reactions. These reactions are pivotal for synthesizing aromatic compounds with diverse substituents. The presence of the chloro and nitro groups in 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) suggests its potential for undergoing such reactions under specific conditions, contributing to its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of diazonium salts, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various chemical processes and material science applications. Analyzing similar compounds has shown that diazonium salts can exhibit significant variability in these properties, dependent on their specific configurations and interactions (Moodie, Payne, & Schofield, 1985).

科学研究应用

Kinetics and Reactivity

Benzenediazonium compounds, including those substituted with nitro and chloro groups, have been studied for their coupling kinetics with other organic compounds. For example, Horáčková and Štěrba (1992) investigated the kinetics of reactions between nitro-, chloro-, and methoxy-substituted benzenediazonium ions with phenylazo derivatives, highlighting the effects of substituents on reaction rates and the formation of azo compounds Horáčková & Štěrba, 1992.

Surface Adsorption and Electrochemical Properties

The adsorption of nitrobenzenediazonium compounds on various substrates, such as gold and glassy carbon, has been explored for creating functionalized surfaces. Griveau et al. (2010) studied the spontaneous formation of adsorbed layers of 4-nitrobenzenediazonium on gold and glassy carbon, evaluating the electron-transfer kinetics and the impact of such layers on surface properties Griveau et al., 2010.

Functionalization of Electrodes

Diazonium compounds have been utilized for the electrochemical functionalization of electrodes. Matemadombo et al. (2007) demonstrated the grafting of nitrobenzenediazonium onto glassy carbon electrodes, subsequently attaching cobalt phthalocyanine complexes to these modified electrodes for enhanced electrocatalytic activity Matemadombo et al., 2007.

属性

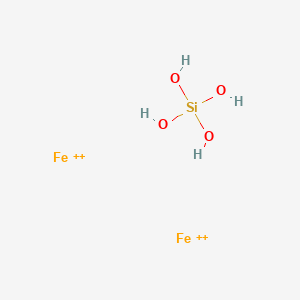

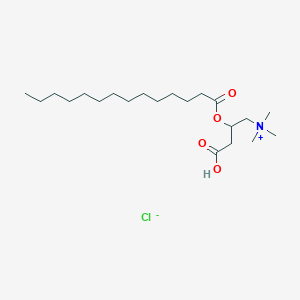

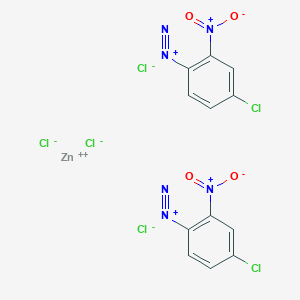

IUPAC Name |

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJJAROGLQFLQR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6N6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904285 | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

CAS RN |

14263-89-9 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。